[7-(difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid
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Overview
Description
2-[7-(DIFLUOROMETHYL)-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETIC ACID is a complex organic compound featuring a pyrazole and triazolopyrimidine scaffold
Preparation Methods
The synthesis of 2-[7-(DIFLUOROMETHYL)-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETIC ACID involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the formation of the pyrazole ring, followed by the construction of the triazolopyrimidine scaffold. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS). Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.
Scientific Research Applications
2-[7-(DIFLUOROMETHYL)-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. It binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar compounds include other pyrazole and triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a similar scaffold. What sets 2-[7-(DIFLUOROMETHYL)-5-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETIC ACID apart is its unique substitution pattern, which may confer distinct biological activities and selectivity profiles.
Properties
Molecular Formula |
C13H12F2N6O2 |
---|---|
Molecular Weight |
322.27 g/mol |
IUPAC Name |
2-[7-(difluoromethyl)-5-(1,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid |
InChI |
InChI=1S/C13H12F2N6O2/c1-6-7(5-16-20(6)2)8-3-9(12(14)15)21-13(17-8)18-10(19-21)4-11(22)23/h3,5,12H,4H2,1-2H3,(H,22,23) |
InChI Key |
PGFGKERUFOEBHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C2=NC3=NC(=NN3C(=C2)C(F)F)CC(=O)O |
Origin of Product |
United States |
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